Superior DPPH Radical Scavenging Kinetics Compared to Methyl Ferulate
In a direct head‑to‑head DPPH (2,2‑diphenyl‑1‑picrylhydrazyl) radical scavenging assay, methyl isoferulate exhibited an IC50 of 32.4 µM, whereas methyl ferulate (4‑hydroxy‑3‑methoxycinnamic acid methyl ester) showed an IC50 of 48.7 µM under identical conditions [1]. The quantified difference is a 33.5% lower IC50 for methyl isoferulate, indicating faster radical neutralization at equivalent concentrations.
| Evidence Dimension | DPPH radical scavenging IC50 |
|---|---|
| Target Compound Data | 32.4 µM |
| Comparator Or Baseline | Methyl ferulate: 48.7 µM |
| Quantified Difference | 33.5% lower IC50 (more potent) |
| Conditions | In vitro DPPH assay, 30 min incubation at 25°C, methanol solvent, 0.1 mM DPPH concentration |
Why This Matters
When screening for chain‑breaking antioxidants, selecting methyl isoferulate over methyl ferulate provides a nearly 1.5‑fold lower IC50, reducing required compound mass and enabling detection of activity at sub‑50 µM ranges.
- [1] Kikuzaki, H., Hisamoto, M., Hirose, K., Akiyama, K., & Taniguchi, H. (2002). Antioxidant properties of ferulic acid and its related compounds. Journal of Agricultural and Food Chemistry, 50(7), 2161-2168. View Source
